2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene
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Overview
Description
2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene is a complex organic compound with a unique structure that includes a benzodioxole ring fused to a chromene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes under acidic conditions, followed by cyclization and nitration steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine-substituted compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole and chromene moieties may also contribute to its activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-6-phenyl-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene
- 2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene
Uniqueness
2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene is unique due to the specific position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and undergoes chemical reactions.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[6,7-c]chromene |
InChI |
InChI=1S/C22H23NO5/c1-22(2)27-18-11-10-16-19(21(18)28-22)15-8-3-4-9-17(15)26-20(16)13-6-5-7-14(12-13)23(24)25/h5-7,10-12,15,17,20H,3-4,8-9H2,1-2H3 |
InChI Key |
TVXJXQLIRDPFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C3=C(C=C2)C(OC4C3CCCC4)C5=CC(=CC=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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